tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate
Description
tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate is a synthetic carbamate derivative characterized by a cyclohexyl scaffold functionalized with a cyanomethylene group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group.
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl N-[4-(cyanomethylidene)cyclohexyl]carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h8,11H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
MYAPFMANGNYCTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=CC#N)CC1 |
Origin of Product |
United States |
Preparation Methods
Reaction Steps and Conditions
Cyclohexane Ring Functionalization :
Cyanomethylation :
- The methylene group is converted to cyanomethylene via nucleophilic addition using trimethylsilyl cyanide (TMSCN) in N,N-dimethylformamide (DMF) at 60–70°C for 12–16 hours.
- Catalyst : Anhydrous zinc chloride (ZnCl₂) facilitates the reaction by activating the methylene group.
- Workup : The crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v).
Key Optimization Parameters
Photoredox-Mediated Cyanomethylation
A recent advancement employs visible-light photoredox catalysis to streamline the cyanomethylation step, reducing reaction time and improving selectivity.
Procedure Overview
- Substrate Preparation :
- tert-Butyl (4-methylenecyclohexyl)carbamate (1.0 equiv) is dissolved in dry acetonitrile (MeCN).
- Reagent System :
- Reaction Conditions :
Advantages Over Conventional Methods
- Yield Improvement : 78–82% isolated yield vs. 70–75% in thermal methods.
- Reduced Side Products : Photoredox minimizes over-cyanidation due to precise radical control.
- Scalability : Demonstrated at 10 mmol scale with consistent results.
Comparative Analysis of Methodologies
Industrial Scaling Considerations
Challenges in Large-Scale Production
Thermal Method Limitations :
Photoredox Adaptations :
Purification Strategies
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial building block in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively, making it suitable for drug design aimed at specific pathways involved in diseases. Notably, compounds in the carbamate class often exhibit pharmacological activities, including enzyme inhibition and modulation of biological pathways .
Case Study:
Research indicates that derivatives of tert-butyl (4-(cyanomethylene)cyclohexyl)carbamate can be synthesized to target neurological disorders, potentially leading to new treatments for conditions like Alzheimer's disease .
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique functional groups enable participation in various chemical reactions, enhancing its utility in creating diverse chemical entities .
Example Reactions:
- C–N bond formation through photocatalysis has been demonstrated using similar carbamate derivatives, showcasing their role in facilitating complex organic transformations .
Polymer Chemistry
The compound is also applied in polymer chemistry, where it contributes to the formulation of specialty polymers. These polymers benefit from enhanced properties such as flexibility and thermal stability, which are essential for applications in coatings and adhesives .
Application Insight:
Research shows that incorporating this compound into polymer matrices can improve mechanical properties and durability, making them suitable for industrial applications.
Agricultural Chemicals
In agriculture, this compound plays a role in developing agrochemicals, including pesticides and herbicides. Its properties may enhance the effectiveness of these products while promoting environmentally friendly practices .
Impact on Sustainability:
The development of safer agrochemicals using such compounds can lead to reduced environmental impact compared to traditional chemical agents, aligning with sustainable agricultural practices.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their distinguishing features:
tert-Butyl (4-aminocyclohexyl)carbamate (CAS 195314-59-1): Contains a primary amine group at the 4-position of the cyclohexyl ring. Reactive toward electrophiles, enabling conjugation (e.g., amide formation) .
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate (CAS 239074-29-4):
- Features a hydroxymethyl group, increasing polarity (TPSA = 58.7 Ų) and hydrogen-bonding capacity .
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate (CAS 1286264-34-3): Bulky 2-bromobenzyl group introduces steric hindrance and lipophilicity (Log P = 3.8) .
tert-Butyl (4-(piperazin-1-yl)cyclohexyl)carbamate (CAS 1823976-76-6):
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | TPSA (Ų) | Log P | Key Functional Groups |
|---|---|---|---|---|---|---|
| tert-Butyl (4-aminocyclohexyl)carbamate | 195314-59-1 | C₁₁H₂₂N₂O₂ | 214.30 | 57.6 | 1.2 | -NH₂ |
| tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | 239074-29-4 | C₁₂H₂₃NO₃ | 229.32 | 58.7 | 1.5 | -CH₂OH |
| tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate | 1286264-34-3 | C₁₈H₂₇BrN₂O₂ | 383.32 | 45.2 | 3.8 | -Br, -NH-benzyl |
| tert-Butyl (4-(piperazin-1-yl)cyclohexyl)carbamate | 1823976-76-6 | C₁₅H₂₉N₃O₂ | 283.41 | 52.1 | 1.9 | -Piperazine |
Data Tables
Research Findings and Discussion
- Steric and Electronic Effects : Bulky substituents (e.g., bromobenzyl) increase molecular weight and log P, reducing aqueous solubility but enhancing membrane permeability .
- Bioactivity Trends : Pyrimidine and piperazine derivatives show higher biological activity due to target binding (e.g., kinase inhibition) compared to simple cyclohexyl carbamates .
Biological Activity
tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate is a synthetic organic compound with the molecular formula C13H23N3O2 and a molecular weight of 253.35 g/mol. This compound belongs to the carbamate class, which is known for its diverse biological activities, including potential applications in medicinal chemistry and organic synthesis. Although specific biological activity data for this compound is limited, insights can be gleaned from related compounds and its structural features.
Chemical Structure and Properties
The chemical structure of this compound consists of a tert-butyl group, a cyanomethylene moiety, and a cyclohexyl ring. These components contribute to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H23N3O2 |
| Molecular Weight | 253.35 g/mol |
| Functional Groups | Carbamate, Cyano |
Biological Activity Overview
Carbamate compounds are often recognized for their pharmacological properties, such as enzyme inhibition. The specific activities of this compound may include:
- Enzyme Inhibition: Compounds in the carbamate class can act as inhibitors or modulators of various enzymes, which may be relevant in drug design targeting specific receptors involved in disease processes.
- CNS Penetration: Some structurally similar compounds have shown the ability to penetrate the blood-brain barrier, suggesting potential applications in treating central nervous system disorders .
Enzyme Inhibition Studies
Research indicates that related carbamate compounds have been investigated for their inhibitory effects on proteases such as cathepsin K. For instance, one study highlighted that similar compounds exhibited significant inhibition against cathepsin K, an enzyme implicated in bone resorption processes, indicating a potential therapeutic application for osteoporosis.
Pharmacological Applications
A study focused on CNS penetrant inhibitors demonstrated that certain carbamates could effectively inhibit human cathepsins while maintaining favorable pharmacokinetic properties. This suggests that this compound might share similar properties, making it a candidate for further pharmacological exploration .
Structure-Activity Relationship (SAR)
The structure-activity relationship of carbamates indicates that modifications to the functional groups can significantly influence biological activity. For example:
- Cyanomethylene Group: The presence of this group may enhance interactions with biological targets due to its electron-withdrawing nature.
- Tert-butyl Group: This bulky group can affect lipophilicity and membrane permeability, potentially impacting CNS activity.
Potential Therapeutic Applications
Given its structural characteristics, this compound may have several potential applications:
- Bone Health: As an inhibitor of cathepsin K, it could be explored for treating osteoporosis.
- CNS Disorders: Its ability to penetrate the blood-brain barrier could make it useful in developing treatments for neurological conditions.
Q & A
What are the recommended synthetic routes for synthesizing tert-Butyl (4-(cyanomethylene)cyclohexyl)carbamate?
Classification: Basic
Answer:
The synthesis of tert-butyl carbamate derivatives typically involves protecting amine groups with a tert-butoxycarbonyl (Boc) group. For example, iodolactamization and subsequent Boc protection have been employed in analogous compounds to generate carbamate intermediates . A key step includes reacting the amine precursor with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., using triethylamine or DMAP in THF or DCM). Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the product. Confirm structural integrity using NMR (e.g., ¹H NMR in CDCl₃ to observe tert-butyl singlet at δ ~1.36 ppm) .
How can researchers resolve conflicting NMR data when characterizing tert-Butyl carbamate derivatives?
Classification: Advanced
Answer:
Conflicts in NMR data may arise from stereochemical variations, solvent effects, or impurities. To resolve discrepancies:
- Compare experimental ¹H/¹³C NMR shifts with literature values for analogous compounds (e.g., tert-butyl carbamates typically show tert-butyl protons as a singlet at δ 1.36 and carbamate carbonyl at δ ~155 ppm in ¹³C NMR) .
- Use 2D NMR techniques (COSY, HSQC, HMBC) to confirm connectivity and assign stereochemistry.
- Re-crystallize the compound to remove impurities and re-acquire spectra under standardized conditions (e.g., 300 MHz, CDCl₃).
- Cross-validate with mass spectrometry (ESI-MS or HRMS) to confirm molecular weight .
What safety precautions are critical when handling tert-Butyl carbamate derivatives?
Classification: Basic
Answer:
- Engineering controls: Use fume hoods for synthesis and purification to minimize inhalation exposure .
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. For powders, use NIOSH-approved N95 respirators .
- Storage: Store in airtight containers at 2–8°C, away from strong acids/bases to prevent decomposition .
- Spill management: Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .
What strategies enhance the stability of tert-Butyl carbamates under acidic or basic conditions?
Classification: Advanced
Answer:
- Acidic conditions: Avoid prolonged exposure to strong acids (e.g., TFA), which cleave the Boc group. Use milder acids (e.g., HCl in dioxane) for controlled deprotection .
- Basic conditions: Stabilize the carbamate by maintaining anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis. Monitor pH during reactions (target pH 7–8) .
- Additives: Use scavengers like triethylsilane to quench reactive intermediates that may degrade the carbamate .
What spectroscopic techniques are most effective for characterizing this compound?
Classification: Basic
Answer:
- ¹H/¹³C NMR: Identify tert-butyl groups (δ 1.36 ppm, 9H) and cyanomethylene protons (δ ~2.5–3.5 ppm) .
- IR spectroscopy: Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and nitrile absorption (~2240 cm⁻¹) .
- Mass spectrometry: Use ESI-MS to detect [M+H]⁺ or [M+Na]⁺ ions. HRMS provides exact mass for formula validation .
How does the steric environment of the tert-Butyl group influence reactivity in nucleophilic reactions?
Classification: Advanced
Answer:
The tert-butyl group imposes steric hindrance, which:
- Slows nucleophilic attack: Bulky substituents shield the carbamate carbonyl, reducing reactivity with nucleophiles (e.g., amines, Grignard reagents).
- Directs regioselectivity: In cyclohexyl systems, steric effects favor equatorial positioning, influencing reaction pathways (e.g., axial vs. equatorial substitution) .
- Mitigation: Use polar aprotic solvents (e.g., DMF) to stabilize transition states or employ catalysts (e.g., DMAP) to enhance reaction rates .
What computational methods predict reaction pathways for tert-Butyl carbamates in catalytic processes?
Classification: Advanced
Answer:
- DFT calculations: Model transition states to predict activation energies for carbamate deprotection or substitution reactions. Software like Gaussian or ORCA can optimize geometries .
- Molecular dynamics (MD): Simulate solvent effects on carbamate stability (e.g., water vs. DCM) .
- Docking studies: Explore interactions with enzymatic active sites if the compound is used in biocatalysis .
How can researchers address contradictory stability data in tert-Butyl carbamate derivatives?
Classification: Advanced
Answer:
- Controlled experiments: Replicate conditions from conflicting studies (e.g., temperature, humidity) and monitor degradation via HPLC or TLC .
- Accelerated stability testing: Expose the compound to stress conditions (40°C/75% RH) and track decomposition products using LC-MS .
- Environmental controls: Use Karl Fischer titration to measure moisture content in samples, as hydrolysis is a key degradation pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
